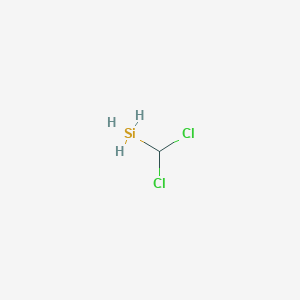
Silane, dichloromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dichloromethyl-, also known as methyldichlorosilane, is an organosilicon compound with the formula CH₃SiHCl₂. It is a colorless liquid with a sharp, irritating odor and is highly reactive with water. This compound is primarily used as an intermediate in the production of silicone polymers and other organosilicon compounds .
準備方法
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl- is typically synthesized through the Müller-Rochow process, which involves the reaction of silicon with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . This method is widely used in industrial settings due to its efficiency and scalability.
Industrial Production Methods: The industrial production of dichloro methylsilane follows the same Müller-Rochow process. The reaction is carried out in large reactors where silicon and chloromethane are continuously fed, and the product is distilled to achieve the desired purity .
化学反応の分析
Types of Reactions: Silane, dichloromethyl- undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Silane, dichloromethyl- can be oxidized to form silanols and siloxanes under controlled conditions.
Major Products Formed:
Hydrolysis: Silanols and siloxanes
Oxidation: Silanols and siloxanes
Substitution: Alkoxysilanes and aminosilanes
科学的研究の応用
Silane, dichloromethyl- has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of dichloro methylsilane involves its high reactivity with water and other nucleophiles. Upon hydrolysis, it forms silanols, which can further condense to form siloxane bonds. These siloxane bonds are the backbone of many silicone polymers, providing them with their unique properties such as flexibility, thermal stability, and resistance to chemicals .
類似化合物との比較
- Dichlorodimethylsilane (CH₃)₂SiCl₂
- Chlorodimethylsilane (CH₃)₂SiHCl
- Methyltrichlorosilane CH₃SiCl₃
Comparison: Silane, dichloromethyl- is unique due to its specific reactivity and the types of products it forms. Compared to dichlorodimethylsilane, which forms more stable and less reactive compounds, dichloro methylsilane is more reactive and versatile in forming various siloxane structures. Chlorodimethylsilane and methyltrichlorosilane have different reactivities and applications, with the former being used in hydrosilylation reactions and the latter in the production of highly cross-linked silicone resins .
特性
分子式 |
CH4Cl2Si |
|---|---|
分子量 |
115.03 g/mol |
IUPAC名 |
dichloromethylsilane |
InChI |
InChI=1S/CH4Cl2Si/c2-1(3)4/h1H,4H3 |
InChIキー |
UWGIJJRGSGDBFJ-UHFFFAOYSA-N |
正規SMILES |
C([SiH3])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















